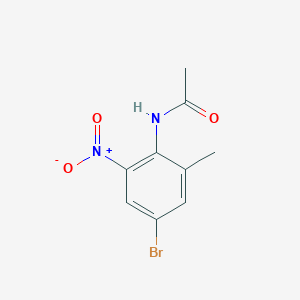

N-(4-bromo-2-methyl-6-nitrophenyl)acetamide

Description

N-(4-bromo-2-methyl-6-nitrophenyl)acetamide is a halogenated nitroaromatic acetamide derivative characterized by a bromine atom at the para position, a methyl group at the ortho position, and a nitro group at the meta position relative to the acetamide moiety. Its molecular formula is C₉H₈BrN₂O₃, with a molecular weight of 289.08 g/mol.

Properties

Molecular Formula |

C9H9BrN2O3 |

|---|---|

Molecular Weight |

273.08 g/mol |

IUPAC Name |

N-(4-bromo-2-methyl-6-nitrophenyl)acetamide |

InChI |

InChI=1S/C9H9BrN2O3/c1-5-3-7(10)4-8(12(14)15)9(5)11-6(2)13/h3-4H,1-2H3,(H,11,13) |

InChI Key |

HLRRAZZUDDILGU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C)[N+](=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methyl-6-nitrophenyl)acetamide typically involves the reaction of 4-bromo-2-methyl-6-nitroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Material: 4-bromo-2-methyl-6-nitroaniline

Reagent: Acetic anhydride

Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the acetylation process.

Industrial Production Methods

In an industrial setting, the production of N-(4-bromo-2-methyl-6-nitrophenyl)acetamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of catalysts and advanced purification techniques, such as recrystallization or chromatography, may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methyl-6-nitrophenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and mild heating.

Reduction: Hydrogen gas with a palladium catalyst, or metal hydrides like sodium borohydride.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Formation of N-(4-substituted-2-methyl-6-nitrophenyl)acetamide derivatives.

Reduction: Formation of N-(4-bromo-2-methyl-6-aminophenyl)acetamide.

Oxidation: Formation of N-(4-bromo-2-carboxy-6-nitrophenyl)acetamide.

Scientific Research Applications

Chemical Properties and Structure

N-(4-bromo-2-methyl-6-nitrophenyl)acetamide has a molecular formula of and a molecular weight of approximately 292.1 g/mol. The presence of a bromine atom, a nitro group, and an acetamide functional group contributes to its unique reactivity and biological activity.

Chemistry

N-(4-bromo-2-methyl-6-nitrophenyl)acetamide serves as an important intermediate in the synthesis of various organic compounds. It can participate in:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, facilitating the formation of new acetamides.

- Reduction Reactions : The nitro group can be reduced to form amines, which are valuable in medicinal chemistry.

Table 1: Common Reactions Involving N-(4-bromo-2-methyl-6-nitrophenyl)acetamide

| Reaction Type | Conditions | Major Products |

|---|---|---|

| Nucleophilic Substitution | Polar aprotic solvents | Substituted acetamides |

| Reduction | Hydrogen gas with catalyst | 4-bromo-2-methyl-6-amino phenylacetamide |

| Oxidation | Strong oxidizing agents | 4-bromo-2-methyl-6-nitrophenylacetic acid |

Biological Applications

The compound has been investigated for its biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Activity : Studies have shown that N-(4-bromo-2-methyl-6-nitrophenyl)acetamide exhibits significant antimicrobial properties against various bacterial and fungal strains.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 2.33 µM |

| Candida albicans | 16.69 µM |

Anticancer Activity : Preliminary research indicates that this compound may induce apoptosis in cancer cells, particularly breast cancer cell lines.

Table 3: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.5 |

| HEPG2 (Liver) | 7.06 |

| A549 (Lung) | 12.3 |

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that N-(4-bromo-2-methyl-6-nitrophenyl)acetamide effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro assays using MCF-7 breast cancer cells showed that treatment with N-(4-bromo-2-methyl-6-nitrophenyl)acetamide resulted in significant reductions in cell viability, with an IC50 value indicating potent cytotoxic effects.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methyl-6-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target proteins. These interactions can modulate signaling pathways and cellular processes, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent patterns:

Key Observations :

Physicochemical Properties

Crystal Structure and Bond Parameters (Comparative Analysis)

and highlight how substituents influence crystal packing and bond lengths:

- Bond Lengths :

- Crystal Packing: The nitro group in meta-substituted analogs induces planar molecular arrangements, favoring π-π stacking interactions absent in non-nitro derivatives .

Biological Activity

N-(4-bromo-2-methyl-6-nitrophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

N-(4-bromo-2-methyl-6-nitrophenyl)acetamide is characterized by the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrN₂O₃ |

| Molecular Weight | 244.07 g/mol |

| Structural Features | Nitro group, bromine substituent |

The presence of the nitro group and bromine atom significantly influences its biological properties, particularly its interaction with biological targets.

The biological activity of N-(4-bromo-2-methyl-6-nitrophenyl)acetamide can be attributed to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects. Additionally, the bromine atom enhances lipophilicity, which may facilitate membrane penetration and increase bioavailability.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. N-(4-bromo-2-methyl-6-nitrophenyl)acetamide has been evaluated for its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate promising activity:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 13.40 |

| Pseudomonas aeruginosa | 11.29 |

These results suggest that the compound may serve as a potential antimicrobial agent .

Anticancer Activity

The compound's anticancer potential has also been explored, particularly against human breast adenocarcinoma (MCF7) cell lines. Studies utilizing the Sulforhodamine B (SRB) assay revealed that N-(4-bromo-2-methyl-6-nitrophenyl)acetamide exhibits cytotoxic effects:

| Compound | IC₅₀ (µM) |

|---|---|

| N-(4-bromo-2-methyl-6-nitrophenyl)acetamide | 12.5 |

This indicates moderate activity, suggesting that further structural modifications could enhance its efficacy against cancer cells .

Case Studies

Case Study 1: Antimicrobial Screening

In a study assessing various derivatives of nitrophenylacetamides, N-(4-bromo-2-methyl-6-nitrophenyl)acetamide was found to possess superior antimicrobial properties compared to its analogs without the bromine substituent. The study highlighted the importance of halogen substitutions in enhancing biological activity .

Case Study 2: Anticancer Efficacy

Another investigation focused on the structure-activity relationship (SAR) of nitrophenyl derivatives indicated that electron-donating groups significantly enhance anticancer activity. The introduction of the bromo group in N-(4-bromo-2-methyl-6-nitrophenyl)acetamide was shown to improve its binding affinity to cancer cell receptors, thereby increasing cytotoxicity .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(4-bromo-2-methyl-6-nitrophenyl)acetamide, and how are critical reaction parameters optimized?

The synthesis typically involves sequential functionalization of a benzene ring. Key steps may include bromination, nitration, and acetylation. For example, bromination and nitration require careful control of temperature and stoichiometry to avoid over-substitution. Acetylation with acetic anhydride under reflux (as demonstrated in related acetamide syntheses) ensures complete conversion of the amine group to the acetamide . Optimization parameters include solvent polarity (e.g., dichloromethane vs. acetic acid), reaction time, and catalytic additives (e.g., H₂SO₄ for nitration). Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing N-(4-bromo-2-methyl-6-nitrophenyl)acetamide?

Structural elucidation relies on ¹H/¹³C NMR to confirm the presence of the bromo, methyl, nitro, and acetamide groups. IR spectroscopy verifies carbonyl (C=O, ~1650 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches . Mass spectrometry (ESI-TOF) provides molecular weight validation. For crystallographic analysis, single-crystal X-ray diffraction (SCXRD) using programs like SHELXL refines the structure, while ORTEP-III visualizes molecular geometry and intermolecular interactions (e.g., hydrogen bonds) .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., disorder, twinning) in N-(4-bromo-2-methyl-6-nitrophenyl)acetamide be addressed using SHELX software?

SHELXL’s robust algorithms handle common issues such as:

- Thermal motion disorder : Partial occupancy refinement for overlapping atoms.

- Twinning : Use of TWIN/BASF commands to model twin domains .

- Hydrogen bonding ambiguities : Constraints based on geometric analysis (e.g., riding models for H-atoms). For example, in related nitroacetamides, intermolecular C–H⋯O interactions were resolved by iterative refinement cycles and electron density maps .

Q. What methodologies are used to analyze hydrogen bonding networks in the crystal lattice, and how do they influence material properties?

Graph-set analysis (as per Etter’s formalism) categorizes hydrogen bonds into patterns (e.g., chains, rings). SCXRD data combined with software like Mercury or PLATON identifies motifs such as R₂²(8) rings formed by N–H⋯O bonds. These interactions dictate packing efficiency, melting points, and solubility. For instance, strong intermolecular H-bonds in nitroacetamides often result in high thermal stability .

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic results for N-(4-bromo-2-methyl-6-nitrophenyl)acetamide?

Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution) or polymorphism. Strategies include:

- Variable-temperature NMR to assess rotational barriers.

- PXRD to confirm the bulk phase matches the single-crystal structure.

- DFT calculations to compare optimized geometries with experimental data .

Q. What analytical strategies are recommended for identifying synthetic impurities (e.g., bromo isomers) in N-(4-bromo-2-methyl-6-nitrophenyl)acetamide?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) separates isomers. LC-MS/MS confirms impurity structures via fragmentation patterns. Reference standards (e.g., EP impurity C analogs) enable quantification . ¹H NMR can detect positional isomers by comparing aromatic proton splitting patterns .

Q. What experimental design considerations are critical for studying the nitro group’s reactivity in N-(4-bromo-2-methyl-6-nitrophenyl)acetamide under reductive or acidic conditions?

Key factors include:

- Catalyst selection : Pd/C for hydrogenolysis vs. Fe/HCl for nitro reduction to amine.

- Solvent stability : Avoid protic solvents if intermediates are moisture-sensitive.

- In situ monitoring : Use TLC or FTIR to track nitro group conversion. Prior studies on nitroacetamides highlight the risk of byproducts (e.g., azoxy compounds) under alkaline conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.